

High-performance liquid chromatography analysis of Echinatine N-oxide

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Compound of Interest

Compound Name: Echinatine N-oxide

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Application Note: HPLC Analysis of Echinatine N-oxide

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) for the quantitative analysis of **Echinatine N-oxide**, a pyrrolizidine alkaloid N-oxide of toxicological significance. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various matrices, particularly from plant-derived samples. The method utilizes reversed-phase chromatography for optimal separation and is applicable for both quantification and purity assessment.

Introduction

Echinatine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in several plant species, such as those belonging to the Boraginaceae family.[1] Like other toxic PAs, their N-oxides are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3] Accurate and sensitive analytical methods are therefore crucial for monitoring their presence in herbal remedies, food products, and for various research applications. High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometer (HPLC-MS), is the preferred technique for the analysis of PAs and their

N-oxides due to its high selectivity and sensitivity.[4] This document provides a detailed protocol for the extraction and subsequent HPLC-MS analysis of **Echinatine N-oxide**.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of pyrrolizidine alkaloids and their N-oxides from dried and ground plant material.

- **Methanol Extraction:** Extract a known quantity of the homogenized sample with methanol. For optimal recovery, this can be done by refluxing or sonicating the sample in methanol followed by a 24-hour extraction period.[4]
- **Acidification:** After extraction, filter the methanolic extract and dry it down. Re-dissolve the dried extract in a dilute aqueous acid, such as 2% (v/v) formic acid in water.[5][6]
- **SPE Cartridge Conditioning:** Use a strong cation exchange (SCX) SPE cartridge. Condition the cartridge by passing methanol through, followed by dilute aqueous acid to equilibrate the stationary phase.
- **Sample Loading:** Load the acidified sample extract onto the conditioned SCX cartridge.
- **Washing:** Wash the cartridge with water, followed by a methanol-water mixture (e.g., 30-40% methanol) to remove interfering non-basic compounds.[2][3]
- **Elution:** Elute the PAs and their N-oxides from the cartridge using a solution of 5% ammonia in methanol.[2][3]
- **Final Preparation:** Evaporate the eluent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30°C). Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 95:5 v/v Water with 0.1% Formic Acid : Methanol with 0.1% Formic Acid). The sample is now ready for HPLC-MS analysis.[2]

HPLC-MS/MS Chromatographic Conditions

The following conditions are a robust starting point for the analysis of **Echinatine N-oxide**.

Parameter	Recommended Setting
HPLC System	UHPLC System or equivalent
Column	ACQUITY UPLC HSS T3 (2.1 mm x 100 mm, 1.8 μ m) or equivalent C18 reversed-phase column.[2][3]
Mobile Phase A	Water with 0.1% Formic Acid.[2][3][4]
Mobile Phase B	Methanol or Acetonitrile with 0.1% Formic Acid.[2][3][4]
Gradient Elution	See Table 2 for a typical gradient program.
Flow Rate	0.3 mL/min.[2]
Column Temperature	40 °C.[2][3]
Injection Volume	3 μ L.[2]
Mass Spectrometer	Triple-Quadrupole Mass Spectrometer.[2][3]
Ionization Mode	Electrospray Ionization (ESI), Positive Mode.[4]
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 2: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0 - 1.0	95	5
1.0 - 10.0	Gradient to 20	Gradient to 80
10.0 - 14.0	20	80
14.0 - 15.0	Gradient to 95	Gradient to 5
15.0 - 16.0	95	5

Quantitative Data and Method Performance

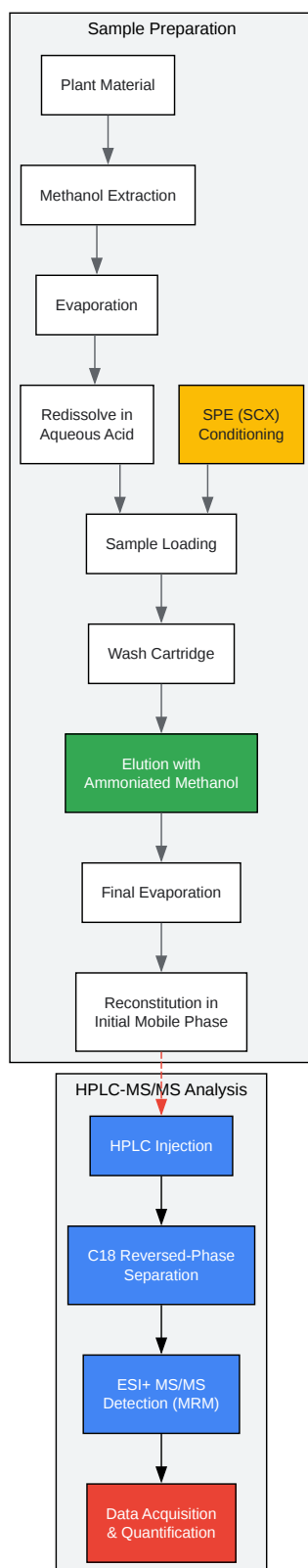
The following table summarizes representative performance data for the analysis of pyrrolizidine alkaloid N-oxides using similar HPLC-MS/MS methods. This data can be used as a benchmark for method validation.

Table 3: Representative Method Performance Characteristics

Parameter	Value	Source
Linearity (r^2)	> 0.999	[7]
Limit of Detection (LOD)	0.015 - 0.75 µg/kg (matrix dependent)	[2]
Limit of Quantification (LOQ)	0.05 - 2.5 µg/kg (matrix dependent)	[2]
Precision (%RSD)	< 15%	[3]
Accuracy (Recovery %)	64.5 - 112.2%	[3]

Note: These values are representative for the class of compounds and should be determined specifically for **Echinatine N-oxide** during in-house method validation.

Visualization of Experimental Workflow



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Caption: Workflow for the analysis of **Echinatine N-oxide**.

Conclusion

The described HPLC-MS/MS method provides a selective and sensitive protocol for the determination of **Echinatine N-oxide**. The sample preparation step involving solid-phase extraction is critical for removing matrix interferences and concentrating the analyte. The chromatographic conditions are optimized for the separation of polar N-oxide compounds. This application note serves as a comprehensive guide for researchers to implement a reliable analytical method for this toxicologically relevant pyrrolizidine alkaloid N-oxide. Method validation should be performed to ensure data quality and accuracy for specific sample matrices.

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